molecular formula C16H27NO3 B13743948 Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester CAS No. 101914-04-9

Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester

Cat. No.: B13743948
CAS No.: 101914-04-9
M. Wt: 281.39 g/mol
InChI Key: CVFSIFYGTFVJEQ-UHFFFAOYSA-N
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Description

Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester is a complex organic compound with a variety of functional groups It contains a heptanoic acid backbone, a hydroxyl group, a propynyl group, and a piperidyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester typically involves multiple steps. One common method includes the esterification of heptanoic acid with 1-methyl-4-piperidyl alcohol in the presence of a strong acid catalyst. The hydroxyl group and propynyl group are introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The propynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, while the propynyl group may interact with enzymes or receptors. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Heptanoic acid esters: Compounds with similar ester groups but different substituents.

    Piperidyl esters: Compounds with the piperidyl ester moiety but different acid backbones.

    Hydroxyalkyl esters: Compounds with hydroxyl and alkyl groups but different ester linkages.

Uniqueness

Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the propynyl group, in particular, adds to its reactivity and versatility in chemical reactions.

Properties

CAS No.

101914-04-9

Molecular Formula

C16H27NO3

Molecular Weight

281.39 g/mol

IUPAC Name

(4-methylpiperidin-4-yl) 2-hydroxy-2-prop-2-ynylheptanoate

InChI

InChI=1S/C16H27NO3/c1-4-6-7-9-16(19,8-5-2)14(18)20-15(3)10-12-17-13-11-15/h2,17,19H,4,6-13H2,1,3H3

InChI Key

CVFSIFYGTFVJEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC#C)(C(=O)OC1(CCNCC1)C)O

Origin of Product

United States

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